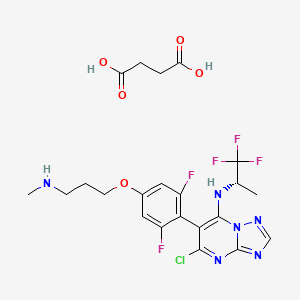
Cevipabulin succinate anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characteristics
Pyrisoxazole functions primarily as a demethylation inhibitor fungicide, targeting the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. Studies have demonstrated its efficacy against several fungal pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea.
Efficacy Against Fungal Pathogens
- Sclerotinia sclerotiorum : Research indicates that pyrisoxazole shows significant protective and curative activity against this pathogen in oilseed rape. The median effective concentration (EC50) values for mycelial growth inhibition ranged from 0.0214 to 0.5443 μg mL−1, with a mean EC50 of 0.2329 ± 0.1048 μg mL−1 .
- Botrytis cinerea : Pyrisoxazole has been shown to have a mean EC50 of 0.057 ± 0.029 μg mL−1 against this pathogen, although resistance has been observed in certain mutants .
Stereoselective Behavior and Environmental Impact
Pyrisoxazole possesses two chiral carbon atoms, resulting in four stereoisomers. The stereoselective behavior of these isomers has implications for both efficacy and environmental fate.
Bioaccumulation and Dissipation
- A study using liquid chromatography coupled to mass spectrometry revealed that the bioaccumulation of pyrisoxazole in earthworms was stereoselective, with specific isomers being preferentially accumulated .
- In terms of environmental dissipation, significant differences were noted between application methods (foliar vs. soil irrigation), with certain isomers degrading more rapidly under specific conditions .
Case Studies and Field Trials
Field trials have demonstrated the practical applications of pyrisoxazole in managing crop diseases.
Resistance Mechanisms
The emergence of resistant strains poses challenges for the effective use of pyrisoxazole. Research has identified mutations in the CYP51 gene that confer resistance to Botrytis cinerea, indicating the need for integrated pest management strategies that include rotation with other fungicides to mitigate resistance development .
Analyse Chemischer Reaktionen
Structural Modifications and Analogs
Key analogs of cevipabulin succinate were synthesized to explore structure-activity relationships (SAR). Modifications focus on the trifluoropropanyl side chain and triazolopyrimidinyl core .
Key Analogs:
-
Compound 1 failed to bind the novel α-tubulin site, confirming the trifluoropropanyl group’s role in stabilizing interactions with αY224 .
-
Compound 2 retained binding to the vinblastine site but lost tubulin degradation activity .
Hydrolysis and Stability
Cevipabulin succinate undergoes pH-dependent dissociation in physiological conditions, releasing the free base. Stability studies indicate:
-
Proteasome inhibitor MG132 blocked tubulin degradation, confirming a ubiquitin-proteasome pathway .
-
No ester hydrolysis observed, as the succinate forms a salt rather than a labile ester .
Binding-Induced Conformational Changes
Cevipabulin binding to α-tubulin induces structural rearrangements critical for its activity:
-
α-T5 Loop Displacement : Pushes the loop outward, disrupting hydrogen bonds stabilizing non-exchangeable GTP .
-
GTP Exchange : Reduces GTP affinity by 60%, enabling GDP replacement (LC-MS/MS data) .
Key Interactions:
Comparative Binding Kinetics
Cevipabulin exhibits dual-binding kinetics to tubulin:
| Site | Kd (μM) | Role |
|---|---|---|
| Vinblastine (β-tubulin) | 0.90 ± 0.24 | Inhibits polymerization |
| Novel α-tubulin site | 0.97 ± 0.15 | Induces degradation via GTP exchange |
Eigenschaften
CAS-Nummer |
852954-80-4 |
|---|---|
Molekularformel |
C22H24ClF5N6O5 |
Molekulargewicht |
582.9 g/mol |
IUPAC-Name |
butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1 |
InChI-Schlüssel |
OVAKAPOZRCLUHN-FVGYRXGTSA-N |
SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |
Key on ui other cas no. |
852954-80-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















